4-[4-[3,5-bis[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]phenyl]-2,6-dipyridin-2-ylpyridine
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Overview
Description
4-[4-[3,5-bis[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]phenyl]-2,6-dipyridin-2-ylpyridine is a complex organic compound characterized by its multiple pyridine rings and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[3,5-bis[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]phenyl]-2,6-dipyridin-2-ylpyridine typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, such as 2-acetylpyridine and terephthalaldehyde . These intermediates undergo a series of condensation reactions, often facilitated by catalysts and specific reaction conditions, to form the final product. The reaction conditions may include controlled temperatures, specific solvents, and purification steps to ensure the desired product’s yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-[3,5-bis[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]phenyl]-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives.
Scientific Research Applications
4-[4-[3,5-bis[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]phenyl]-2,6-dipyridin-2-ylpyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in materials science for the development of advanced materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 4-[4-[3,5-bis[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]phenyl]-2,6-dipyridin-2-ylpyridine involves its ability to coordinate with metal ions through its pyridine rings. This coordination can influence the electronic properties of the metal center, leading to various catalytic and electronic applications. The compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, further enhancing its functionality in different environments .
Comparison with Similar Compounds
Similar Compounds
4-[2,6-di(pyridin-4-yl)pyridin-4-yl]benzonitrile: Similar structure but with a benzonitrile group instead of additional phenyl groups.
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine: Contains pyridine rings but with a tetrazine core.
Uniqueness
4-[4-[3,5-bis[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]phenyl]-2,6-dipyridin-2-ylpyridine is unique due to its extensive conjugated system and multiple coordination sites, which provide versatility in forming complexes with various metal ions. This makes it particularly valuable in fields requiring precise control over electronic and structural properties.
Properties
IUPAC Name |
4-[4-[3,5-bis[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]phenyl]-2,6-dipyridin-2-ylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H45N9/c1-7-31-70-58(13-1)64-40-55(41-65(76-64)59-14-2-8-32-71-59)49-25-19-46(20-26-49)52-37-53(47-21-27-50(28-22-47)56-42-66(60-15-3-9-33-72-60)77-67(43-56)61-16-4-10-34-73-61)39-54(38-52)48-23-29-51(30-24-48)57-44-68(62-17-5-11-35-74-62)78-69(45-57)63-18-6-12-36-75-63/h1-45H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQKJZZPAKPNHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C5=CC(=CC(=C5)C6=CC=C(C=C6)C7=CC(=NC(=C7)C8=CC=CC=N8)C9=CC=CC=N9)C1=CC=C(C=C1)C1=CC(=NC(=C1)C1=CC=CC=N1)C1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H45N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1000.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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